6-Brom-indirubin-3'-oxim

Übersicht

Beschreibung

Der Begriff „BIO“ bezieht sich auf eine Klasse von bioaktiven Verbindungen, die natürlich vorkommende essentielle und nicht-essentielle Verbindungen sind, die in der Lage sind, die menschliche Gesundheit positiv zu beeinflussen. Diese Verbindungen kommen oft in kleinen Mengen in verschiedenen natürlichen Quellen wie Pflanzen, Tieren und Mikroorganismen vor. Sie zeigen eine große Bandbreite an biologischen Aktivitäten und wurden ausgiebig auf ihre potenziellen gesundheitlichen Vorteile und Anwendungen in verschiedenen Bereichen untersucht .

Wissenschaftliche Forschungsanwendungen

Bioactive compounds have a wide range of scientific research applications across various fields, including chemistry, biology, medicine, and industry. In chemistry, these compounds are studied for their unique chemical properties and potential as building blocks for the synthesis of new molecules . In biology, they are investigated for their role in cellular processes and their potential as therapeutic agents .

In medicine, bioactive compounds are explored for their potential to treat various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders . They are also used in the development of new drugs and therapeutic agents. In the food industry, bioactive compounds are incorporated into functional foods and dietary supplements to promote health and prevent diseases .

Wirkmechanismus

Target of Action

6-Bromoindirubin-3’-oxime (6BIO) is a potent inhibitor of Glycogen Synthase Kinase-3 (GSK-3) . GSK-3 is a pleiotropic kinase implicated in various age-related diseases including tumorigenesis, neurodegeneration, and diabetes .

Mode of Action

6BIO is a reversible and ATP-competitive inhibitor of GSK-3α/β . It interacts with GSK-3 by competing with ATP, thereby inhibiting the kinase’s activity . This interaction leads to the modulation of various cellular processes, including the reduction of oxidative stress, improvement of lipid metabolism, and enhancement of autophagy .

Biochemical Pathways

The inhibition of GSK-3 by 6BIO affects several biochemical pathways. It suppresses the mTOR pathway , which is involved in cell growth and proliferation . Additionally, it promotes autophagy , a cellular process that removes unnecessary or dysfunctional components . These effects contribute to the compound’s anti-aging properties .

Pharmacokinetics

Its bioavailability and efficacy can be improved through nanoencapsulation techniques .

Result of Action

The action of 6BIO leads to several molecular and cellular effects. It reduces oxidative stress, confers protection against oxidative stress-mediated DNA damage, and promotes the activation of antioxidant and proteostatic modules . Furthermore, prolonged treatment with 6BIO significantly suppresses cellular senescence-related accumulation of biomolecular damage .

Action Environment

The action of 6BIO can be influenced by environmental factors. For instance, its stability and solubility can be improved in well-ventilated areas and by taking precautionary measures against static discharge . Moreover, its bioavailability and biocompatibility can be enhanced through the use of sustainable, non-toxic solvents in drug delivery systems .

Biochemische Analyse

Biochemical Properties

6BIO interacts with Gsk-3β, a pleiotropic kinase . It acts as a potent inhibitor of this enzyme, thereby modulating the release of inflammatory cytokines and lipid mediators from isolated human monocytes . This interaction is crucial in the biochemical reactions involving 6BIO .

Cellular Effects

6BIO has significant effects on various types of cells and cellular processes. It reduces the oxidative load, confers protection against oxidative stress-mediated DNA damage, and promotes the activation of antioxidant and proteostatic modules . Furthermore, it suppresses cellular senescence-related accumulation of biomolecular damage .

Molecular Mechanism

The molecular mechanism of 6BIO involves its binding to Gsk-3β, inhibiting its activity . This inhibition activates cytoprotective cellular modules and suppresses cellular senescence-mediated biomolecular damage . It also influences cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

Prolonged treatment of cells with 6BIO, although it decreases the rate of cell cycling, significantly suppresses cellular senescence-related accumulation of biomolecular damage . This suggests that 6BIO has long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 6BIO vary with different dosages in animal models . It reduces oxidative stress, improves lipid metabolism, enhances autophagy, and significantly retards liver aging via modulating the GSK-3β pathway and mTOR pathway .

Metabolic Pathways

6BIO is involved in the GSK-3β pathway and mTOR pathway . It modulates these metabolic pathways, thereby influencing metabolic flux and metabolite levels .

Transport and Distribution

6BIO is a hydrophobic indirubin derivative . To overcome its poor water solubility, instability, and cytotoxicity, it is encapsulated into poly (d, l- lactide-co-glycolide) (PLGA)-based nanoparticles for efficient drug delivery .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Herstellung von bioaktiven Verbindungen kann durch verschiedene Synthesewege erfolgen, darunter klassische und nicht-konventionelle Verfahren. Klassische Verfahren umfassen Techniken wie Soxhlet-Extraktion, Mazeration, Infusion, Perkolation, Digestion, Dekoktion, Dampf- und Wasserdampfdestillation . Diese Verfahren erfordern oft einen höheren Verbrauch an organischen Lösungsmitteln, höhere Kosten und längere Verarbeitungszeiten.

Dazu gehören ultraschallgestützte Extraktion, enzymgestützte Extraktion, mikrowellengestützte Extraktion, pulsfeldgestützte Extraktion, druckgestützte Flüssigextraktion und überkritische Fluidextraktion . Diese Verfahren sind umweltfreundlicher, reduzieren den Energie- und Lösungsmittelverbrauch und bieten eine höhere Extraktionseffizienz.

Industrielle Produktionsverfahren: Die industrielle Produktion von bioaktiven Verbindungen umfasst oft die großtechnische Extraktion aus natürlichen Quellen. Techniken wie die Extraktion mit tiefschmelzenden Lösungsmitteln haben aufgrund ihrer umweltfreundlichen Eigenschaften und ihrer hohen Extraktionseffizienz an Popularität gewonnen . Diese Lösungsmittel werden durch Wasserstoffbrückenbindungen zwischen zwei oder mehr ungiftigen Komponenten gebildet und bieten eine Alternative zu herkömmlichen organischen Lösungsmitteln.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Bioaktive Verbindungen durchlaufen verschiedene chemische Reaktionen, darunter Oxidation, Reduktion, Substitution und katalytische Reaktionen. Diese Reaktionen sind unerlässlich, um die chemische Struktur zu modifizieren und die biologische Aktivität der Verbindungen zu verbessern .

Häufige Reagenzien und Bedingungen: Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel, Katalysatoren und Lösungsmittel. So werden beispielsweise die Suzuki-Kreuzkupplung, die oxidative C–C-Kupplung, die Friedel-Crafts-Reaktion und die Heck-Reaktion häufig bei der Synthese von bioaktiven Verbindungen eingesetzt . Die Wahl der Reagenzien und Bedingungen hängt von der gewünschten chemischen Umwandlung und der spezifischen bioaktiven Verbindung ab, die synthetisiert werden soll.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, variieren je nach der spezifischen bioaktiven Verbindung und den Reaktionsbedingungen. So erzeugt die Suzuki-Reaktion in der Regel Biarylverbindungen, während die Friedel-Crafts-Reaktion alkylierte oder acylierte aromatische Verbindungen liefert .

Wissenschaftliche Forschungsanwendungen

Bioaktive Verbindungen haben eine große Bandbreite an wissenschaftlichen Forschungsanwendungen in verschiedenen Bereichen, darunter Chemie, Biologie, Medizin und Industrie. In der Chemie werden diese Verbindungen auf ihre einzigartigen chemischen Eigenschaften und ihr Potenzial als Bausteine für die Synthese neuer Moleküle untersucht . In der Biologie werden sie auf ihre Rolle in zellulären Prozessen und ihr Potenzial als Therapeutika untersucht .

In der Medizin werden bioaktive Verbindungen auf ihr Potenzial zur Behandlung verschiedener Krankheiten, darunter Krebs, Herz-Kreislauf-Erkrankungen und neurodegenerative Erkrankungen, untersucht . Sie werden auch bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe eingesetzt. In der Lebensmittelindustrie werden bioaktive Verbindungen in funktionelle Lebensmittel und Nahrungsergänzungsmittel eingearbeitet, um die Gesundheit zu fördern und Krankheiten vorzubeugen .

Wirkmechanismus

Der Wirkmechanismus von bioaktiven Verbindungen beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen im Körper. Diese Verbindungen können verschiedene biologische Prozesse modulieren, indem sie an Rezeptoren, Enzyme und andere Proteine binden . So wirken beispielsweise einige bioaktive Verbindungen als Antioxidantien, indem sie freie Radikale abfangen und oxidativen Stress reduzieren . Andere können spezifische Enzyme oder Signalwege hemmen, die am Krankheitsverlauf beteiligt sind .

Vergleich Mit ähnlichen Verbindungen

Bioaktive Verbindungen können anhand ihrer chemischen Struktur, biologischen Aktivität und ihres Wirkmechanismus mit anderen ähnlichen Verbindungen verglichen werden. So können Verbindungen mit ähnlichen Strukturen ähnliche Wirkmechanismen und biologische Wirkungen aufweisen . jede bioaktive Verbindung verfügt über einzigartige Eigenschaften, die sie von anderen unterscheiden.

Ähnliche Verbindungen: Einige Beispiele für ähnliche Verbindungen sind:

- Terpene und Terpenoide

- Phenolische Verbindungen

- Alkaloide

- Flavonoide

- Sterole

Diese Verbindungen weisen gemeinsame strukturelle Merkmale und biologische Aktivitäten auf, unterscheiden sich aber in ihren spezifischen chemischen Eigenschaften und Wirkmechanismen.

Eigenschaften

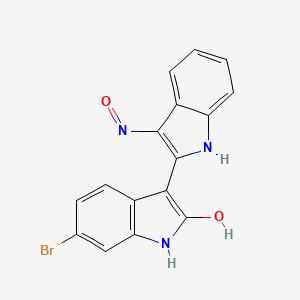

IUPAC Name |

6-bromo-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrN3O2/c17-8-5-6-9-12(7-8)19-16(21)13(9)15-14(20-22)10-3-1-2-4-11(10)18-15/h1-7,18-19,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQUSDSPQYQNBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=CC(=C4)Br)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648023 | |

| Record name | 6-Bromo-3-[3-(hydroxyamino)-2H-indol-2-ylidene]-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667463-62-9 | |

| Record name | 6-Bromoindirubin-3'-oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0667463629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-bromoindirubin-3'-oxime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03444 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-Bromo-3-[3-(hydroxyamino)-2H-indol-2-ylidene]-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2'Z,3'E)-6-Bromoindirubin-3'-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

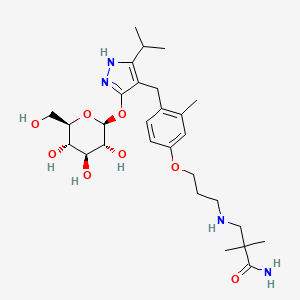

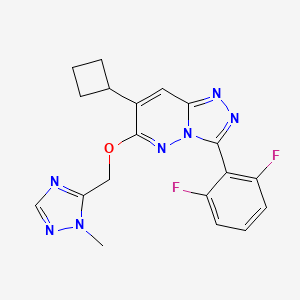

Feasible Synthetic Routes

A: 6-Bromoindirubin-3'-oxime (6BIO) primarily acts as an inhibitor of glycogen synthase kinase-3β (GSK-3β) [, , , , , , , , , , , ]. This inhibition leads to the stabilization and nuclear translocation of β-catenin, a key component of the Wnt signaling pathway [, , , , , , , , , , , ]. The activated Wnt pathway then influences various cellular processes, including cell proliferation, differentiation, and survival, depending on the cell type and context.

ANone: The provided abstracts primarily focus on 6BIO's biological activity and do not delve into its material compatibility and stability under various conditions. More research would be needed to answer this question thoroughly.

ANone: The provided research focuses on 6BIO's role as a GSK-3β inhibitor and its impact on cellular signaling pathways. No catalytic properties or applications beyond its biological activity are discussed.

A: One study highlighted the shift in biological activity when the bromine substitution in 6BIO is moved from the 6- to the 7-position []. This change converts the GSK-3α/β-selective inhibitor 6BIO into a potent inhibitor of Aurora B and C kinases. Further research focusing on SAR would be beneficial to optimize its therapeutic potential.

ANone: The provided research abstracts focus primarily on the biological activity of 6BIO and do not provide information regarding SHE regulations, compliance, risk minimization, or responsible practices. Further investigation is needed to understand these aspects.

ANone: Numerous studies demonstrate the efficacy of 6BIO in various in vitro and in vivo models:

- 6BIO inhibits lipid accumulation and adipocyte differentiation in 3T3-L1 cells [].

- It promotes the proliferation of mouse male germline stem cells [].

- It enhances osteogenic differentiation of canine BMSCs [] and periodontal ligament stem cells [].

- 6BIO induces apoptosis of human melanoma cells [].

- It accelerates fracture healing in a mouse model [].

- It promotes bone regeneration in a mouse periodontitis model [].

- 6BIO reduces tumor growth in a mouse xenograft model of melanoma [].

- It ameliorates inflammation in a rat model of intracerebral hemorrhage [].

- It improves functional recovery in a mouse model of intracerebral hemorrhagic stroke [].

A: Yes, one study explored a micellar delivery system for targeted delivery of 6BIO to fracture sites [], demonstrating the development of specific drug delivery strategies for this compound.

ANone: The provided research abstracts do not mention any specific biomarkers or diagnostic tools associated with 6BIO treatment. This area remains open for further investigation.

ANone: While the provided abstracts do not offer a comprehensive historical overview, the research highlights 6BIO's evolution from a GSK-3β inhibitor to a potential therapeutic agent for various conditions, including cancer, bone disease, and neurological disorders. The development of 6BIO derivatives as colistin adjuvants marks another milestone in expanding its therapeutic potential.

ANone: The research on 6BIO showcases significant cross-disciplinary collaboration:

- Chemistry and Biology: The modification of 6BIO's structure to alter its target specificity highlights the synergy between chemistry and biology [].

- Pharmaceutics and Pharmacology: The development of a micellar delivery system for 6BIO demonstrates the integration of pharmaceutical sciences with pharmacological research to enhance its therapeutic efficacy [].

- Materials Science and Biomedicine: Studies investigating 6BIO's impact on bone regeneration emphasize the intersection of materials science, biomedicine, and stem cell therapy [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoate](/img/structure/B1676612.png)

![{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B1676613.png)

![6-[(3R)-4-[6-(4-fluorophenyl)-2-[(2R)-2-methylpyrrolidin-1-yl]pyrimidin-4-yl]-3-methylpiperazin-1-yl]-5-methylpyridine-3-carboxylic acid](/img/structure/B1676614.png)

![2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide](/img/structure/B1676616.png)

![19-Cyclohexyl-10-[2-(dimethylamino)ethyl-methylamino]-8-oxa-12-azatetracyclo[10.7.0.02,7.013,18]nonadeca-1(19),2,4,6,13(18),14,16-heptaene-15-carboxylic acid](/img/structure/B1676617.png)